molecular formula C20H19N3O3 B5622810 1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5622810
M. Wt: 349.4 g/mol
InChI Key: SOHCNIPFVGZOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BZP, is a chemical compound that belongs to the class of pyrimidinetriones. BZP is a synthetic stimulant that has been used as a recreational drug due to its psychoactive effects. However, BZP has also been studied for its potential applications in scientific research.

Mechanism of Action

1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione acts as a dopamine and serotonin releaser, which means that it increases the levels of these neurotransmitters in the brain. This leads to a feeling of euphoria and increased energy. 1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione also has an inhibitory effect on the reuptake of dopamine and serotonin, which prolongs the effects of these neurotransmitters.
Biochemical and Physiological Effects
1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and can lead to dehydration. 1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a similar effect on the brain as amphetamines, leading to increased alertness and concentration.

Advantages and Limitations for Lab Experiments

1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is easy to synthesize and purify, and its effects on the brain are well-studied. However, 1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione also has several limitations. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. Additionally, its effects on the brain are similar to those of amphetamines, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is its potential use as a treatment for neurological disorders such as Parkinson's disease and addiction. Additionally, further studies are needed to fully understand the mechanisms of action of 1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione and its effects on the brain and body. Finally, there is a need for more research on the potential long-term effects of 1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione use.
In conclusion, 1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, or 1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, is a synthetic stimulant that has been studied for its potential applications in scientific research. 1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has dopaminergic and serotonergic effects and acts as a dopamine and serotonin releaser. 1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments, but also has limitations due to its controlled substance status and similarities to amphetamines. There are several potential future directions for research on 1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, including its use as a treatment for neurological disorders and further studies on its mechanisms of action and long-term effects.

Synthesis Methods

1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multi-step reaction process that involves the condensation of benzylamine and ethyl acetoacetate, followed by cyclization and oxidation. The final product is obtained through recrystallization and purification.

Scientific Research Applications

1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have dopaminergic and serotonergic effects, which may be useful in studying the mechanisms of addiction and other neurological disorders.

properties

IUPAC Name

1-benzyl-5-(N-benzyl-C-methylcarbonimidoyl)-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-14(21-12-15-8-4-2-5-9-15)17-18(24)22-20(26)23(19(17)25)13-16-10-6-3-7-11-16/h2-11,25H,12-13H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHCNIPFVGZOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC=C1)C2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-1-benzyl-5-[1-(benzylamino)ethylidene]-1,3-diazinane-2,4,6-trione

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